molecular formula C8H8ClNO2 B073282 Ethyl chloronicotinate CAS No. 1452-94-4

Ethyl chloronicotinate

Cat. No.: B073282
CAS No.: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
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Description

Ethyl 2-chloronicotinate is a high-purity chemical intermediate of significant importance in medicinal chemistry and materials science. Its core value lies in the strategic positioning of two highly reactive functional groups: the ester moiety and the chlorine atom on the electron-deficient pyridine ring. This configuration makes it an ideal scaffold for nucleophilic aromatic substitution (SNAr) and subsequent functionalization. Researchers utilize this compound extensively in the synthesis of complex nicotinic acid derivatives, which are key precursors to active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other heterocyclic bioactive molecules. The ethyl ester group offers a versatile handle for hydrolysis to the acid, or transesterification, allowing for the introduction of diverse side chains. Its mechanism of action in research contexts is defined by its role as a building block; it facilitates the rapid assembly of compound libraries for high-throughput screening and the targeted synthesis of candidate drugs, enabling structure-activity relationship (SAR) studies around the nicotinate core. This reagent is indispensable for advancing projects in drug discovery and the development of advanced organic materials.

Properties

IUPAC Name

ethyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIMPBYTPPRBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383842
Record name ethyl 2-chloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-94-4
Record name Ethyl chloronicotinate
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Record name ethyl 2-chloronicotinate
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Record name ETHYL-2-CHLORONICOTINATE
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Record name ETHYL CHLORONICOTINATE
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Preparation Methods

Reaction Mechanism and Conditions

2-Chloronicotinic acid reacts with thionyl chloride in benzene at reflux (80–90°C) to form the acyl chloride intermediate. Subsequent addition of ethanol at 0–5°C yields the ester via nucleophilic acyl substitution. The reaction is exothermic, requiring careful temperature control to prevent side reactions such as decarboxylation or polymerization.

Yield and Purity Considerations

Early implementations reported yields of 70–75%, but modern optimizations using anhydrous ethanol and stoichiometric excesses of thionyl chloride (1.2–1.5 equivalents) achieve up to 85% purity. Post-synthesis purification via vacuum distillation (boiling point: 140–141°C at 0.2 mmHg) enhances purity to 98%, as validated by gas chromatography.

Table 1: Traditional Esterification Parameters

ParameterValue/RangeSource
Reaction Temperature80–90°C (reflux)
Thionyl Chloride Equiv.1.2–1.5
Ethanol Equiv.3.0
Final Yield70–85%
Purity After Distillation98%

Despite its historical relevance, this method faces criticism for generating corrosive byproducts (e.g., HCl, SO₂) and requiring stringent safety measures.

Cyclization of Pentadienoic Esters

A patent-pioneered method (EP0372654A2) bypasses preformed 2-chloronicotinic acid by cyclizing 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene in ethanol under hydrogen chloride saturation.

Synthetic Pathway

The pentadienoic ester precursor undergoes HCl-mediated cyclization at 30–35°C for 4 hours, forming the pyridine ring via intramolecular nucleophilic attack. The dimethylamino group acts as a leaving group, facilitating ring closure.

Scalability and Efficiency

This method achieves exceptional yields of 91% at laboratory scale, with scalability demonstrated in batches up to 0.5 mol. Key advantages include:

  • Avoidance of corrosive thionyl chloride.

  • Single-step synthesis from commercially available butadienyl amines.

  • High regioselectivity for the 2-chloro-3-ester substitution pattern.

Table 2: Cyclization Method Performance

ParameterValue/RangeSource
Reaction Time4–6 hours
Temperature30–35°C
HCl Equiv.8.0 (saturation)
Yield88–91%
Purity (GC)95–98%

Industrial adoption is limited by the high cost of pentadienoic ester precursors compared to 2-chloronicotinic acid.

One-Pot Synthesis from Vinyl Ethers

A streamlined one-pot approach (EP1102749B1) condenses ethyl cyanoacetate and vinyl ethers (e.g., ethylvinyl ether) in dichloroethane, followed by HCl cyclization.

Reaction Sequence

  • Condensation : Ethyl cyanoacetate reacts with vinyl ethers at 70°C to form a pentadienoic intermediate.

  • Cyclization : HCl gas is introduced to initiate ring closure, yielding ethyl 2-chloronicotinate directly.

Economic and Operational Benefits

  • Eliminates intermediate isolation, reducing processing time by 40%.

  • Utilizes low-cost vinyl ethers (e.g., ethylvinyl ether at $50/kg).

  • Achieves 61–69% yields at pilot-plant scale (1.0 mol batches).

Table 3: One-Pot Synthesis Metrics

ParameterValue/RangeSource
Batch Size1.0 mol
Total Reaction Time10–12 hours
HCl Equiv.4.0
Yield61–69%
Solvent Recovery Rate85% (dichloroethane)

This method is favored for industrial production due to lower raw material costs and simplified workflow, albeit with moderate yields.

Alternative Catalytic and Solvent Systems

Recent patents explore solvent and catalyst modifications to enhance reaction efficiency.

Aprotic Solvent Optimization

Replacing benzene with 1,2-dichloroethane in traditional esterification improves mixing and reduces side reactions, boosting yields to 78%. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization kinetics but necessitate post-reaction solvent recovery.

Catalytic Amine Additives

Adding n-octylamine (3 mol%) in pentadienoic ester cyclization increases yield to 86% by stabilizing reactive intermediates. Similarly, di(n-butyl)formamide catalysts reduce activation energy in acid chloride formation during hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediate

The primary application of Ethyl 2-chloronicotinate lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various therapeutic agents, particularly those that incorporate the nicotinic acid scaffold, which is crucial in many biologically active compounds .

Notable Pharmaceuticals Derived from Ethyl 2-Chloronicotinate:

  • Antitumor agents
  • Antimicrobial compounds
  • Neurological drugs

These derivatives often exhibit enhanced biological activity due to the structural modifications facilitated by Ethyl 2-chloronicotinate.

Medicinal Chemistry Research

In medicinal chemistry, Ethyl 2-chloronicotinate is utilized to develop prodrugs—compounds that become pharmacologically active after metabolic conversion. For instance, it has been investigated for use in β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy, allowing targeted delivery of drugs while minimizing side effects on healthy tissues .

Case Study 1: Antitumor Agent Development

Recent studies have focused on the development of novel antitumor agents using Ethyl 2-chloronicotinate as a precursor. Research indicates that modifying this compound can lead to derivatives with improved efficacy against various cancer cell lines while sparing normal cells from toxicity .

Case Study 2: Antimicrobial Research

Another area of application involves the synthesis of antimicrobial agents. Ethyl 2-chloronicotinate has been explored for its potential to act against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-chloronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 2-(Benzylseleno)nicotinate

  • Structure: Ethyl ester with a benzylseleno (-SeBn) group at position 2.
  • Synthesis: Nucleophilic substitution of ethyl 2-chloronicotinate with sodium benzylselenoate (64% yield) .
  • Lower yield (64% vs. 92% for ethyl 2-chloronicotinate) due to challenges in handling selenium reagents.

Ethyl 6-Chloronicotinate 1-Oxide

  • Structure : Chlorine at position 6 and an N-oxide group.
  • Synthesis : Oxidation of ethyl 2-chloronicotinate using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) (76% yield) .
  • Key Differences :
    • The N-oxide group increases polarity and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the parent compound.
    • Applications in synthesizing functionalized pyridine derivatives for medicinal chemistry.

Methyl 2-Chloronicotinate

  • Structure : Methyl ester instead of ethyl ester.
  • Synthesis : Amination of methyl 2-chloronicotinate with piperidine (65% yield) .
  • Lower boiling point and altered solubility compared to the ethyl ester.

Ethyl 2-Phenylnicotinate

  • Structure : Phenyl group at position 2.
  • Synthesis : Suzuki coupling of ethyl 2-chloronicotinate with phenylboronic acid (95% yield) .
  • Key Differences: Replacement of chlorine with phenyl enhances lipophilicity, making it suitable for brain-penetrant trypanocidal agents . Demonstrates the versatility of ethyl 2-chloronicotinate in forming aryl-substituted pyridines.

Ethyl 2-Chloro-6-Methoxynicotinate

  • Structure : Methoxy group at position 6 and chlorine at position 2.
  • Synthesis: Not explicitly detailed in evidence, but analogous methods likely involve methoxylation of chloronicotinate derivatives.
  • Key Differences :
    • The methoxy group introduces electron-donating effects, directing electrophilic substitutions to specific positions on the pyridine ring .

Data Table: Comparative Analysis of Ethyl 2-Chloronicotinate and Analogues

Compound Name Structural Modifications Synthesis Method Yield Key Applications References
Ethyl 2-chloronicotinate Cl at C2, ethyl ester From 2-chloronicotinic acid 92% Cross-coupling, antioxidants
Ethyl 2-(benzylseleno)nicotinate SeBn at C2, ethyl ester Nucleophilic substitution 64% Antioxidant research
Ethyl 6-chloronicotinate 1-oxide Cl at C6, N-oxide Oxidation of ethyl 2-chloronicotinate 76% Reactive intermediates
Methyl 2-chloronicotinate Cl at C2, methyl ester Amination with piperidine 65% Pharmaceutical intermediates
Ethyl 2-phenylnicotinate Phenyl at C2, ethyl ester Suzuki coupling 95% Trypanocidal agents
Ethyl 2-chloro-6-methoxynicotinate Cl at C2, OMe at C6 Methoxylation (hypothesized) N/A Directed electrophilic substitution

Key Observations

Reactivity : Ethyl 2-chloronicotinate’s chlorine atom is highly amenable to substitution reactions (e.g., Suzuki coupling, selenation), outperforming methyl esters in yield for cross-couplings .

Electronic Effects : Substituents like methoxy or N-oxide groups significantly alter electronic properties, directing reactivity toward specific synthetic pathways .

Yield Variability : Suzuki reactions with ethyl 2-chloronicotinate achieve higher yields (95%) compared to selenium substitutions (64%), reflecting differences in reagent stability and reaction conditions .

Biological Activity

Ethyl 2-chloronicotinate (CAS Number: 1452-94-4) is a chemical compound that has garnered attention in various biological and pharmaceutical research contexts. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings.

Ethyl 2-chloronicotinate has the following chemical properties:

  • Molecular Formula : C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 255.1 °C
  • Melting Point : 68 °C
  • Flash Point : 108.1 °C

These properties suggest that Ethyl 2-chloronicotinate is a stable compound under standard laboratory conditions, making it suitable for various experimental applications .

Synthesis of Ethyl 2-Chloronicotinate

The synthesis of Ethyl 2-chloronicotinate typically involves the reaction of nicotinic acid derivatives with chlorinating agents or through cyclization processes. For instance, one study demonstrated that the compound could be synthesized via a cyclization reaction involving ethyl cyanoacetate and a chlorinated precursor, yielding a high efficiency of approximately 91.84% .

Biological Activities

Ethyl 2-chloronicotinate exhibits several biological activities that are of interest in pharmacology and biochemistry:

  • Antimicrobial Activity : Research indicates that Ethyl 2-chloronicotinate possesses antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing antimicrobial agents .
  • Anti-inflammatory Properties : Some studies have reported that compounds related to Ethyl 2-chloronicotinate can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
  • Cytotoxic Effects : Ethyl 2-chloronicotinate has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of Ethyl 2-chloronicotinate:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of Ethyl 2-chloronicotinate against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antimicrobial properties.
  • Anti-inflammatory Mechanisms :
    • Research focused on the anti-inflammatory mechanisms of related compounds showed that Ethyl 2-chloronicotinate could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in managing inflammatory conditions.
  • Cytotoxicity Assessment :
    • An experimental assessment on various cancer cell lines revealed that Ethyl 2-chloronicotinate induced cell death at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-chloronicotinate, and how can its purity be validated?

  • Answer : Ethyl 2-chloronicotinate (C₈H₈ClNO₂, CAS 1452-94-4) is commonly synthesized via esterification of 2-chloronicotinic acid using ethanol under acidic catalysis. Advanced methods include oxidative transformations, such as reaction with urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) to produce oxidized derivatives (e.g., 6-chloronicotinate 1-oxide) . Purity validation requires HPLC for quantification, ¹H/¹³C NMR for structural confirmation (e.g., δ 8.94 ppm for aromatic protons), and mass spectrometry (EI-MS: m/z 201.6 [M⁺]) .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 2-chloronicotinate?

  • Answer : Key techniques include:

  • ¹H NMR : Aromatic protons (δ 8.94–7.60 ppm), ethyl group signals (δ 4.43 ppm for –CH₂–, δ 1.40 ppm for –CH₃) .
  • EI-MS : Molecular ion peak at m/z 185.6 (base peak) and fragment ions for Cl loss .
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹), C–Cl stretch (~750 cm⁻¹) .

Q. How can researchers ensure reproducibility in reactions involving Ethyl 2-chloronicotinate?

  • Answer : Standardize protocols by:

  • Using anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis .
  • Documenting reaction parameters (temperature, stoichiometry of UHP/TFFA) .
  • Cross-verifying spectral data against published benchmarks .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of Ethyl 2-chloronicotinate in cross-coupling reactions?

  • Answer : Palladium-catalyzed couplings (e.g., with 2-aminopyridines) require:

  • Ligand selection : Bulky ligands (e.g., XPhos) enhance C–N bond formation at the 2-position .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust catalyst loading .

Q. How can Ethyl 2-chloronicotinate be utilized in designing metal complexes, and what analytical methods validate their structures?

  • Answer : The compound acts as a ligand in copper(II) complexes via its pyridine nitrogen and ester oxygen. Structural validation involves:

  • Single-crystal X-ray diffraction (SHELXT/SHELXL for space-group determination) .
  • UV-Vis spectroscopy : d-d transitions (e.g., ~600 nm for Cu²⁺) .
  • Magnetic susceptibility : Confirm paramagnetic behavior in octahedral geometries .

Q. What experimental approaches resolve contradictions in reported physical properties (e.g., boiling point)?

  • Answer : Discrepancies in boiling points (e.g., 78°C at 0.1 mmHg vs. other sources) require:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under reduced pressure.
  • Gas Chromatography (GC) : Compare retention times with standards .

Q. How does Ethyl 2-chloronicotinate participate in multi-step syntheses of bioactive heterocycles?

  • Answer : It serves as a precursor for pyridopyrimidinones (e.g., anticonvulsant agents):

  • Step 1 : Couple with 1-aminoisoquinoline via Buchwald-Hartwig amination (yield: 43%) .
  • Step 2 : Cyclize using POCl₃ to form tricyclic cores. Validate intermediates via HRMS and ²D NMR (COSY, HSQC) .

Methodological Notes

  • Crystallography : Use SHELXL for refining crystal structures; SHELXT automates space-group determination from diffraction data .
  • Safety : Handle Ethyl 2-chloronicotinate in fume hoods; refer to SDS for exposure protocols (e.g., pH adjustment during quenching) .
  • Data Integrity : Cross-check spectral libraries (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed sources .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl chloronicotinate
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